molecular formula C19H21F3N2O3 B6902826 N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide

N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide

Cat. No.: B6902826
M. Wt: 382.4 g/mol
InChI Key: OLQKDMQFAZNFFS-UHFFFAOYSA-N
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Description

N-[4-[(2-Methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide is a synthetic chemical compound that has gained attention for its diverse applications in scientific research. This compound, known for its unique structure, has shown significant potential in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide typically involves the following steps:

  • Formation of Pyridinyl Intermediate: The process begins with the preparation of a pyridinyl intermediate through a nucleophilic substitution reaction.

  • Introduction of Trifluoroethoxy Phenyl Group: The intermediate is then reacted with a compound containing a trifluoroethoxy phenyl group.

  • Coupling Reaction: The final step involves coupling the pyridinyl intermediate with the trifluoroethoxy phenyl compound in the presence of a coupling reagent, such as DCC (dicyclohexylcarbodiimide), under controlled temperature and pH conditions.

Industrial Production Methods: For large-scale production, the synthesis may be optimized by:

  • Catalyst Use: Employing catalysts to increase the efficiency of the reaction.

  • Solvent Optimization: Selecting appropriate solvents to enhance the yield and purity.

  • Process Control: Implementing strict control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the pyridine ring, to form oxidized derivatives.

  • Reduction: Reduction reactions can modify the functional groups on the phenyl ring, leading to various reduced products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: Basic or acidic conditions, depending on the nature of the substituent.

Major Products Formed:

  • Oxidized Products: Formation of N-oxides and other oxidized derivatives.

  • Reduced Products: Reduced derivatives at the phenyl ring.

  • Substituted Products: Various substituted compounds depending on the reagent used.

Scientific Research Applications

N-[4-[(2-Methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide has shown potential in the following areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: Serves as a probe to study biological pathways and interactions at the molecular level.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: It affects various signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

  • N-[4-(Methoxy)pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a tert-butyl group.

  • N-[4-[(2-Methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]butanamide: Analog with a butanamide group instead of an acetamide group.

Uniqueness: The presence of the tert-butyl group and the trifluoroethoxy phenyl ring provides unique steric and electronic properties, making this compound distinct in its reactivity and interaction with biological targets.

Conclusion

N-[4-[(2-Methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide is a versatile compound with significant implications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers exploring new frontiers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[3-(2,2,2-trifluoroethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-18(2,3)27-16-7-8-23-11-15(16)24-17(25)10-13-5-4-6-14(9-13)26-12-19(20,21)22/h4-9,11H,10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKDMQFAZNFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1)NC(=O)CC2=CC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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